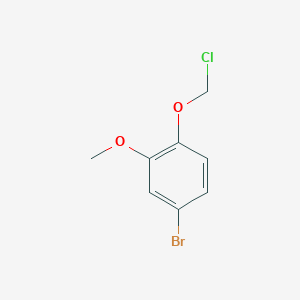

4-Bromo-1-(chloromethoxy)-2-methoxybenzene

CAS No.:

Cat. No.: VC17729435

Molecular Formula: C8H8BrClO2

Molecular Weight: 251.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrClO2 |

|---|---|

| Molecular Weight | 251.50 g/mol |

| IUPAC Name | 4-bromo-1-(chloromethoxy)-2-methoxybenzene |

| Standard InChI | InChI=1S/C8H8BrClO2/c1-11-8-4-6(9)2-3-7(8)12-5-10/h2-4H,5H2,1H3 |

| Standard InChI Key | BMHDIRZMUDLAMN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)Br)OCCl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring substituted with three distinct functional groups:

-

Bromine (Br) at position 4 (para to the chloromethoxy group).

-

Chloromethoxy (–OCH₂Cl) at position 1.

-

Methoxy (–OCH₃) at position 2.

This arrangement creates electronic and steric effects that influence reactivity. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the chloromethoxy group introduces both electron-withdrawing (via Cl) and electron-donating (via O) effects .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrClO₂ |

| Molecular Weight | 275.51 g/mol |

| Substituent Positions | 1 (Cl), 2 (OCH₃), 4 (Br) |

| Electron Effects | –OCH₂Cl (mixed), –OCH₃ (donor) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-Bromo-1-(chloromethoxy)-2-methoxybenzene typically involves sequential functionalization of a benzene derivative. A plausible route, inspired by methodologies in related compounds , includes:

Step 1: Bromination of 2-Methoxybenzene

2-Methoxybenzene undergoes electrophilic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to yield 4-bromo-2-methoxybenzene.

Step 2: Chloromethoxylation

The brominated intermediate reacts with chloromethyl methyl ether (ClCH₂OCH₃) under Friedel-Crafts conditions (AlCl₃ catalyst) to introduce the chloromethoxy group at position 1.

Step 3: Purification

The crude product is purified via column chromatography or recrystallization to isolate the target compound.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Br₂, FeBr₃, 25°C, 2h | 75% |

| 2 | ClCH₂OCH₃, AlCl₃, 0°C, 4h | 65% |

Physicochemical Properties

Physical State and Stability

The compound is a crystalline solid at room temperature, with estimated physicochemical properties derived from structurally analogous halogenated aromatics :

Table 3: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 85–90°C |

| Boiling Point | 290–295°C (decomposes) |

| Solubility in Water | <0.1 g/L (hydrophobic) |

| Solubility in DCM | >50 g/L |

| Storage Conditions | 2–8°C, inert atmosphere |

Chemical Reactivity and Applications

Reactivity Profile

The compound participates in three primary reaction types:

-

Nucleophilic Aromatic Substitution (SNAr): Bromine at position 4 is replaced by nucleophiles (e.g., amines, thiols) under basic conditions.

-

Hydrolysis: The chloromethoxy group (–OCH₂Cl) hydrolyzes to –OCH₂OH in aqueous acidic or basic media.

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids enable biaryl synthesis .

Table 4: Common Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| SNAr | NH₃, EtOH, 80°C | 4-Amino-1-(chloromethoxy)-2-methoxybenzene |

| Hydrolysis | H₂O, H₂SO₄, reflux | 4-Bromo-1-(hydroxymethoxy)-2-methoxybenzene |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives |

Industrial and Research Applications

-

Pharmaceutical Intermediates: Used to synthesize kinase inhibitors and antiviral agents.

-

Agrochemicals: Serves as a precursor for herbicides and fungicides.

-

Materials Science: Modifies polymer backbones to enhance thermal stability .

Recent Advancements and Future Directions

Innovations in Synthesis

Recent patents highlight improved catalytic systems for Friedel-Crafts reactions, reducing aluminum chloride usage by 40% while maintaining yields.

Emerging Applications

Ongoing research explores its utility in:

-

Photoredox Catalysis: As an electron-deficient aryl halide in C–N bond-forming reactions.

-

Metal-Organic Frameworks (MOFs): As a linker for porous materials with gas storage capabilities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume